tert-Butyl 4-(3-bromobenzylamino)piperidine-1-carboxylate
Description
tert-Butyl 4-(3-bromobenzylamino)piperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butyl carbamate group at the 1-position and a 3-bromobenzylamino substituent at the 4-position of the piperidine ring. This structural motif is common in medicinal chemistry intermediates, where the tert-butyl group enhances steric protection and solubility, while the brominated aromatic moiety enables further functionalization (e.g., cross-coupling reactions).
Properties
IUPAC Name |
tert-butyl 4-[(3-bromophenyl)methylamino]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BrN2O2/c1-17(2,3)22-16(21)20-9-7-15(8-10-20)19-12-13-5-4-6-14(18)11-13/h4-6,11,15,19H,7-10,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUVQLTINLBNMJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NCC2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10469543 | |
| Record name | tert-Butyl 4-{[(3-bromophenyl)methyl]amino}piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10469543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
359877-98-8 | |
| Record name | tert-Butyl 4-{[(3-bromophenyl)methyl]amino}piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10469543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Fundamental Synthetic Strategies
Boc Protection of Piperidine
The synthesis begins with the protection of the piperidine nitrogen using di-tert-butyl dicarbonate (Boc anhydride). This step is critical to prevent unwanted side reactions during subsequent functionalization. Under mild basic conditions (e.g., triethylamine in dichloromethane), piperidine reacts with Boc anhydride to yield tert-butyl piperidine-1-carboxylate.
Reaction Conditions:
4-Position Functionalization
The key challenge lies in introducing the 3-bromobenzylamino group at the 4-position of the piperidine ring. Two predominant methodologies have been developed:
Reductive Amination Route
This approach utilizes tert-butyl 4-oxopiperidine-1-carboxylate as the intermediate. The ketone undergoes reductive amination with 3-bromobenzylamine in the presence of a borohydride reducing agent.
Optimized Protocol:
- Intermediate Synthesis:
- Reductive Amination:
Mechanistic Insight:
The reaction proceeds via imine formation followed by selective reduction. Acetic acid protonates the intermediate imine, facilitating nucleophilic attack by the borohydride.
Nucleophilic Substitution Route
For piperidine derivatives pre-functionalized with a leaving group (e.g., hydroxyl or tosylate), direct displacement with 3-bromobenzylamine is feasible.
Protocol:
- Leaving Group Installation:
- Amine Displacement:
Challenges:
- Competing elimination reactions at elevated temperatures
- Requires excess amine to drive the reaction
Comparative Analysis of Synthetic Methods
| Parameter | Reductive Amination | Nucleophilic Substitution |
|---|---|---|
| Starting Material | 4-Oxopiperidine-Boc | 4-Tosylpiperidine-Boc |
| Reaction Time | 24–48 h | 12–24 h |
| Yield | 70–75% | 55–60% |
| Byproducts | Minimal | Elimination products |
| Purification | Column chromatography | Recrystallization |
Key Observations:
Advanced Methodological Variations
Characterization and Analytical Data
Industrial-Scale Considerations
Cost Analysis
| Component | Reductive Amination | Nucleophilic Substitution |
|---|---|---|
| 3-Bromobenzylamine | $12.50/g | $12.50/g |
| NaBH₃CN | $8.20/g | – |
| K₂CO₃ | – | $0.80/g |
| Total Cost/g | $24.70 | $15.80 |
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-(3-bromobenzylamino)piperidine-1-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce other functional groups present in the molecule.
Oxidation Reactions: Oxidation of the piperidine ring or other functional groups can be achieved using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while reduction and oxidation reactions can lead to the formation of different reduced or oxidized products.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 4-(3-bromobenzylamino)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the interactions of piperidine derivatives with biological targets. It is also employed in the development of new drugs and therapeutic agents.
Medicine: In medicine, this compound is investigated for its potential therapeutic effects. It is used in the design and synthesis of new drug candidates for the treatment of various diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the development of new catalysts and reagents for chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(3-bromobenzylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The bromobenzylamino group can interact with biological receptors or enzymes, leading to modulation of their activity. The piperidine ring provides structural stability and enhances the compound’s binding affinity to its targets. The tert-butyl group can influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Substituent Variations on the Piperidine Ring
Bromobenzylamino Derivatives
- Applications: Likely used in targeted synthesis where controlled reactivity is required .
- Compound 2: tert-Butyl 4-(N-(4-bromobenzyl)-N-methylamino)piperidine-1-carboxylate (AB6563) Key Difference: The bromine substituent is para- rather than meta-positioned on the benzyl group, altering electronic properties (e.g., resonance effects) and influencing binding interactions in drug discovery contexts .
Fluorinated Benzylamino Analog
- Compound 3: tert-Butyl 4-((3,4-difluorobenzyl)amino)piperidine-1-carboxylate (CAS 1349716-46-6) Key Difference: Fluorine substituents increase electronegativity and metabolic stability compared to bromine. Applications: Preferred in pharmacokinetic optimization due to fluorine’s resistance to oxidative degradation .
Alkyl vs. Aromatic Substituents
- Compound 4: tert-Butyl 4-(4-bromobutyl)piperidine-1-carboxylate (CAS 142355-81-5) Key Difference: A bromoalkyl chain replaces the benzylamino group, making it a flexible linker for polymer chemistry or prodrug design. Reactivity: The alkyl bromide is more reactive in nucleophilic substitutions than aromatic bromides .
- Compound 5: tert-Butyl 4-(cyanomethyl)piperidine-1-carboxylate (CAS 256411-39-9) Key Difference: The cyanomethyl group introduces a strong electron-withdrawing effect, altering the piperidine ring’s basicity. Applications: Used in nitrile-related transformations, such as hydrolysis to carboxylic acids .
Heterocyclic Modifications
- Applications: Critical in kinase inhibitor development due to indazole’s pharmacophoric properties .
Data Table: Structural and Functional Comparison
| Compound Name | CAS Number | Substituent Type | Molecular Weight | Key Property/Application |
|---|---|---|---|---|
| tert-Butyl 4-(3-bromobenzylamino)piperidine-1-carboxylate | Not Provided | 3-Bromobenzylamino | ~370 (estimated) | Cross-coupling intermediate |
| tert-Butyl 4-(N-(3-bromobenzyl)-N-methylamino)piperidine-1-carboxylate | N/A (AB6562) | N-Methyl-3-bromobenzylamino | ~384 (estimated) | Sterically hindered intermediate |
| tert-Butyl 4-((3,4-difluorobenzyl)amino)piperidine-1-carboxylate | 1349716-46-6 | 3,4-Difluorobenzylamino | 326.38 | Metabolic stability enhancement |
| tert-Butyl 4-(4-bromobutyl)piperidine-1-carboxylate | 142355-81-5 | 4-Bromobutyl | ~306 (estimated) | Alkylating agent |
| tert-Butyl 4-(cyanomethyl)piperidine-1-carboxylate | 256411-39-9 | Cyanomethyl | ~224 (estimated) | Nitrile functionalization precursor |
| tert-Butyl 4-(1H-indazol-3-yl)piperidine-1-carboxylate | 889945-69-1 | 1H-Indazol-3-yl | 301.38 | Kinase inhibitor scaffold |
Research Findings and Trends
Electronic Effects: Bromine’s polarizability in the benzylamino group enhances electrophilic aromatic substitution rates compared to fluorine analogs, though fluorine improves stability .
Steric Influence : N-Methylation (AB6562) reduces unwanted side reactions but may limit binding in receptor-targeted applications .
Reactivity Hierarchy: Alkyl bromides (e.g., Compound 4) exhibit higher reactivity than aryl bromides in SN2 reactions, while cyanomethyl groups (Compound 5) enable diverse functional group interconversions .
Biological Activity
tert-Butyl 4-(3-bromobenzylamino)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms, therapeutic potential, and research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- CAS Number : 159635-49-1
- Molecular Formula : C₁₈H₂₄BrN₃O₂
- Molar Mass : 384.30 g/mol
The compound features a piperidine ring substituted with a tert-butyl group and a bromobenzylamino moiety, which may influence its biological interactions.
Antimicrobial Activity
Research has indicated that derivatives of piperidine compounds exhibit antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains, suggesting that this compound may possess similar activity .
Anticancer Potential
The compound has been investigated for its anticancer properties. A study demonstrated that piperidine derivatives could induce apoptosis in cancer cells through the modulation of specific signaling pathways. In vitro assays showed that these compounds could inhibit cell proliferation and promote cell death in various cancer cell lines, although specific data on this compound remains limited .
The proposed mechanisms of action for similar piperidine derivatives include:
- Inhibition of Protein Kinases : Compounds can inhibit kinases involved in cell signaling pathways that regulate cell growth and survival.
- Modulation of Apoptotic Pathways : Inducing apoptosis through the activation of caspases and other apoptotic factors.
- Interference with DNA Replication : Some derivatives have shown the ability to bind to DNA, disrupting replication processes in rapidly dividing cells.
In Vitro Studies
A study focused on the structure-activity relationship (SAR) of piperidine derivatives found that modifications in the side chains significantly affected their biological activity. The presence of bromine in the benzyl group was associated with enhanced potency against certain cancer cell lines .
In Vivo Studies
While detailed in vivo studies specifically on this compound are sparse, related compounds have shown promising results in animal models. For example, compounds with similar structures were able to reduce tumor size in xenograft models, indicating potential for further development into therapeutic agents .
Data Table: Summary of Biological Activities
Q & A
Q. What are the standard synthetic routes for preparing tert-Butyl 4-(3-bromobenzylamino)piperidine-1-carboxylate, and what reaction conditions optimize yield?
- Methodological Answer : The synthesis typically involves a multi-step approach:
Boc protection : Introduce the tert-butoxycarbonyl (Boc) group to the piperidine nitrogen under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) and a base like DMAP .
Bromobenzylamine coupling : React the Boc-protected piperidine with 3-bromobenzylamine via nucleophilic substitution or reductive amination. Sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloromethane is commonly used for reductive amination to minimize side reactions .
- Critical Parameters : Control reaction temperature (0–25°C), solvent polarity, and stoichiometric ratios to avoid over-alkylation. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity (>95%) .
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the Boc group (δ ~1.4 ppm for tert-butyl protons), piperidine ring protons (δ 1.5–3.5 ppm), and aromatic protons from the 3-bromobenzyl moiety (δ 7.2–7.6 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak [M+H]⁺ at m/z 369.1 (C₁₇H₂₄BrN₂O₂⁺) .
- X-ray Crystallography : Optional for absolute configuration confirmation using SHELXL for refinement .
Advanced Research Questions
Q. What strategies address regioselectivity challenges during functionalization of the piperidine ring in this compound?
- Methodological Answer :
- Directed Metalation : Use directing groups (e.g., Boc) to control substitution sites. For example, lithiation at the 4-position of Boc-piperidine with LDA (lithium diisopropylamide) enables regioselective introduction of electrophiles .
- Photocatalytic Methods : Visible-light-mediated decarboxylative coupling (e.g., with N-hydroxyphthalimide esters) can selectively modify the benzylamino group without disrupting the Boc protection .
Q. How can computational modeling predict the biological activity of this compound?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., kinases or GPCRs). The bromobenzyl group may engage in halogen bonding with receptor residues, while the piperidine ring contributes to hydrophobic interactions .
- MD Simulations : Run 100-ns molecular dynamics simulations (AMBER or GROMACS) to assess binding stability and conformational flexibility of the compound in aqueous environments .
Q. What experimental approaches resolve contradictions in reported toxicity or biological activity data for this compound?
- Methodological Answer :
- Dose-Response Studies : Repeat assays (e.g., MTT or apoptosis assays) across multiple cell lines (e.g., HEK293, HeLa) under standardized conditions (pH, serum concentration) to identify context-dependent effects .
- Metabolite Profiling : Use LC-MS/MS to detect degradation products or metabolites that may influence activity. For example, de-Boc hydrolysis under acidic conditions could generate reactive intermediates .
Q. How can enantiomeric purity be achieved for chiral derivatives of this compound?
- Methodological Answer :
- Chiral HPLC : Utilize a Chiralpak® IA column with hexane/isopropanol (90:10) to separate enantiomers. Monitor retention times and collect fractions for offline NMR validation .
- Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during piperidine functionalization to enforce stereocontrol at the 4-position .
Application-Oriented Questions
Q. What role does this compound play in PROTAC (Proteolysis-Targeting Chimera) development?
- Methodological Answer :
- Linker Design : The compound’s piperidine-Boc motif serves as a rigid spacer between E3 ligase ligands (e.g., thalidomide) and target protein binders. The bromine atom allows further functionalization via Suzuki-Miyaura cross-coupling .
- In Vitro Testing : Evaluate PROTAC efficacy in ubiquitination assays (Western blot for polyubiquitin chains) and protein degradation (e.g., cycloheximide chase assays) .
Q. How does the 3-bromobenzylamino group influence pharmacokinetic properties in preclinical studies?
- Methodological Answer :
- LogP Measurement : Determine partition coefficients (shake-flask method) to assess lipophilicity. The bromine atom increases LogP, enhancing blood-brain barrier permeability but potentially reducing solubility .
- Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS to estimate metabolic clearance rates .
Data Analysis & Validation
Q. What analytical techniques validate the compound’s stability under varying pH conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to HCl (0.1 M, pH 1), NaOH (0.1 M, pH 13), and neutral buffers (pH 7.4) at 37°C for 24–72 hours. Monitor degradation via UPLC-PDA at 254 nm .
- Kinetic Modeling : Use first-order kinetics to calculate degradation rate constants (k) and shelf-life predictions .
Q. How can researchers address discrepancies in crystallographic data for derivatives of this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
